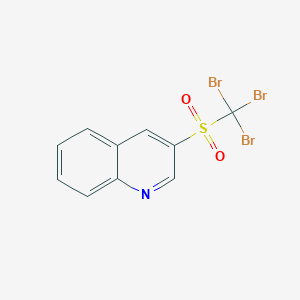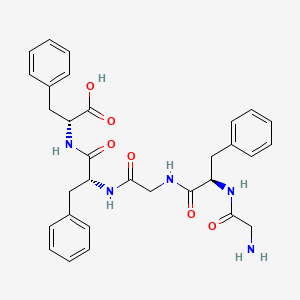![molecular formula C13H16FN5 B12595837 N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine CAS No. 627527-49-5](/img/structure/B12595837.png)
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine is a synthetic organic compound that features a fluorophenyl group and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine typically involves multiple steps. One common route starts with the preparation of the fluorophenyl ethylamine derivative, which is then reacted with a triazine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dioxane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new alkyl or halogen group.
Scientific Research Applications
N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N1-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often include binding to the active site of the target molecule, leading to changes in its activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and triazine-based molecules. Examples are:
- 4-Fluorophenyl ethylamine
- 1,2,4-Triazine derivatives
Uniqueness
What sets N1-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine apart is its specific combination of a fluorophenyl group and a triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
627527-49-5 |
|---|---|
Molecular Formula |
C13H16FN5 |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(1,2,4-triazin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H16FN5/c14-12-3-1-11(2-4-12)5-6-15-7-8-16-13-17-9-10-18-19-13/h1-4,9-10,15H,5-8H2,(H,16,17,19) |
InChI Key |
JNJDYNMXLIVILY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCCNC2=NC=CN=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12595757.png)


![1-[3-[2-(2,2-Diphenylethylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12595762.png)

![5H-Indolo[2,3-b]quinoxalin-9-ol](/img/structure/B12595767.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B12595789.png)

amino}phenyl)acetamide](/img/structure/B12595791.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12595803.png)


